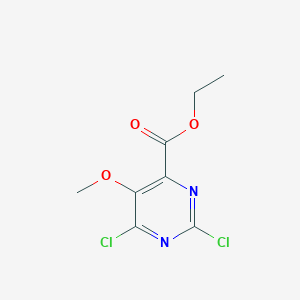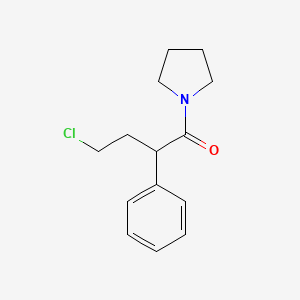
4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one is a synthetic compound that belongs to the class of cathinones, which are known for their stimulant properties. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to a butanone backbone. The presence of the chloro substituent on the phenyl ring adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-chloro-2-phenylbutan-1-one, through a Friedel-Crafts acylation reaction.
Introduction of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under basic conditions to form the final product. This step often requires the use of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and energy. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one: Similar structure but with a methyl group instead of a chloro group.
4-Fluoro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one: Similar structure but with a fluoro group instead of a chloro group.
2-Phenyl-1-(pyrrolidin-1-YL)pentan-1-one: Similar structure but with a pentanone backbone instead of butanone.
Uniqueness
The presence of the chloro substituent in 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
1272758-21-0 |
|---|---|
Molekularformel |
C14H18ClNO |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
4-chloro-2-phenyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-9-8-13(12-6-2-1-3-7-12)14(17)16-10-4-5-11-16/h1-3,6-7,13H,4-5,8-11H2 |
InChI-Schlüssel |
UTKWMGWOUZRATJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C(CCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


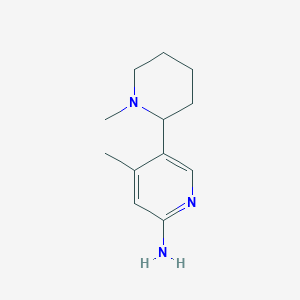
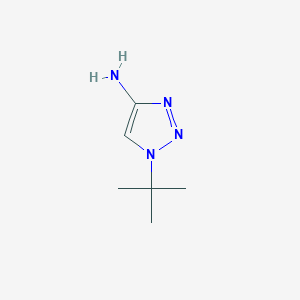
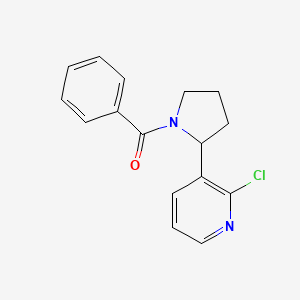
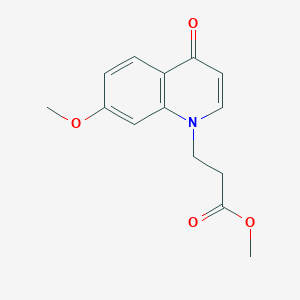
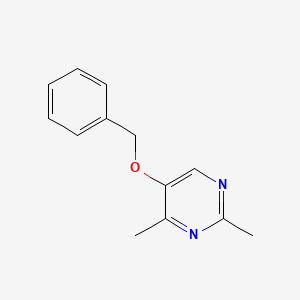
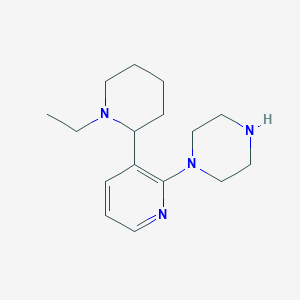

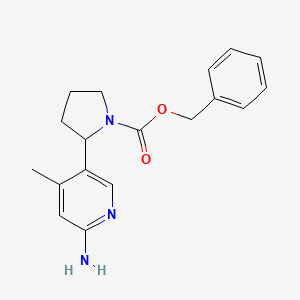
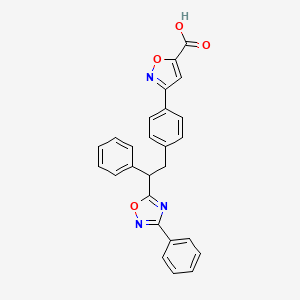

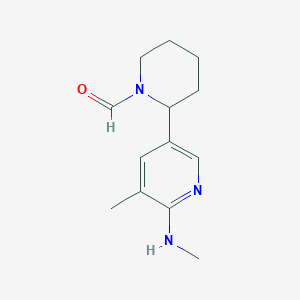
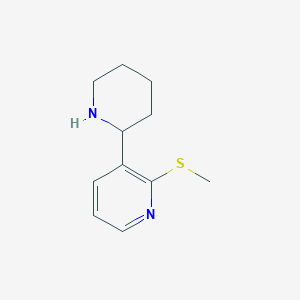
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
